molecular formula C14H10N4O B1662815 Olprinone CAS No. 106730-54-5

Olprinone

Cat. No.: B1662815
CAS No.: 106730-54-5
M. Wt: 250.25 g/mol
InChI Key: JPAWFIIYTJQOKW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Olprinone is a compound that primarily targets Phosphodiesterase III (PDE III) . PDE III is an enzyme found in various parts of the body, including the myocardium, vascular smooth muscle, fat tissue, and platelets . It plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that is vital for various physiological reactions .

Mode of Action

This compound acts by selectively inhibiting PDE III . This inhibition leads to an increased concentration of cAMP . The elevated cAMP levels then activate protein kinase A, which in turn activates potential-dependent Ca2+ channels on cell membranes . This series of interactions enhances myocardial contraction .

Biochemical Pathways

The inhibition of PDE III by this compound affects several biochemical pathways. Primarily, it enhances myocardial contraction and produces vasodilation . It also suppresses platelet aggregation . These effects are precisely why PDE III inhibitors like this compound can be used to treat heart failure .

Result of Action

The action of this compound results in several molecular and cellular effects. It has positive inotropic (increasing myocardial contraction) and vasodilator actions, improving myocardial mechanical efficiency . It also augments cerebral blood flow through a direct vasodilatory effect on cerebral arteries . Moreover, this compound has been shown to reduce inflammation and tissue injury associated with spinal cord trauma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, under conditions of acute hypoxia, this compound has been shown to slow the progression of intestinal mucosal acidosis and gut barrier dysfunction, concurrently preserving microscopic structures . This suggests that the therapeutic effects of this compound may be particularly beneficial under certain environmental stress conditions, such as hypoxia .

Biochemical Analysis

Biochemical Properties

Olprinone plays a significant role in biochemical reactions by selectively inhibiting phosphodiesterase III, which leads to increased cellular concentrations of cAMP . This interaction with cAMP, a crucial secondary messenger in cells, allows this compound to exert its effects.

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it attenuates the acute inflammatory response and apoptosis after spinal cord trauma in mice . It achieves this by reducing the degree of spinal cord inflammation and tissue injury, neutrophil infiltration, nitrotyrosine formation, pro-inflammatory cytokines, NF-κB expression, p-ERK1/2 and p38 expression, and apoptosis .

Molecular Mechanism

The mechanism of action of this compound is attributed to its ability to increase cellular concentrations of cAMP . This increase in cAMP levels can lead to a variety of effects at the molecular level, including the activation of protein kinase A (PKA), which can phosphorylate and thereby regulate the function of various proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to reduce the development of inflammation and tissue injury associated with spinal cord trauma over time

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, the study does mention that this compound treatment (0.2 mg/kg, i.p.) 1 and 6 h after the SCI significantly reduced the degree of spinal cord inflammation and tissue injury .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. Given its role as a phosphodiesterase III inhibitor, it is likely involved in the cAMP signaling pathway .

Properties

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAWFIIYTJQOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048461
Record name Olprinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106730-54-5
Record name Olprinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106730-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olprinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106730545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olprinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olprinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLPRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8BMI9YGC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 230 ml of N,N-dimethylformamide was dissolved 23.5 g of 4-dimethylamino-3-(imidazo[1,2-a]pyridin-6-yl)-3-buten-2-one. The solution was stirred at 80° to 90° C. for 12 hours, together with 9.48 g of α-cyanoacetamide and 12.2 g of sodium methoxide. After cooling, the solvent was removed by distillation under reduced pressure and 500 ml of water was added to the residue to dissolve it. The solution was washed with 600 ml of chloroform. Next, about 5 ml of acetic acid was added to the aqueous layer to adjust pH to 6.5. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and then ether, they were dissolved in 200 ml of a 2.5% aqueous sodium hydroxide solution. The solution was treated with activated charcoal. The filtrate was again adjusted to pH of 6.5 with about 7 ml of acetic acid. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and the ether, they were recrystallized from 100 ml of N,N-dimethylformamide to obtain 13 g of 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridinecarbonitrile.
Quantity
9.48 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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